molecular formula C13H12N4O3 B11495804 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline

1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline

Cat. No.: B11495804
M. Wt: 272.26 g/mol
InChI Key: KCIDAVVKMNZZRF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone typically involves multi-step organic reactions:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through a suitable linker, such as an ethanone group. This can be achieved using a condensation reaction under basic or acidic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrazole derivatives.

    Medicine: Potential use in drug discovery and development due to its bioactive moieties.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone would depend on its specific interactions with biological targets. Typically, compounds with indole and pyrazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-2-(1H-pyrazol-1-yl)-1-ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone: The indole ring is not hydrogenated, which may influence its chemical properties.

Uniqueness

The presence of both indole and pyrazole rings, along with the nitro group, makes 1-(2,3-dihydro-1H-indol-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)-1-ethanone unique. These features can contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C13H12N4O3/c18-13(9-15-7-6-12(14-15)17(19)20)16-8-5-10-3-1-2-4-11(10)16/h1-4,6-7H,5,8-9H2

InChI Key

KCIDAVVKMNZZRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC(=N3)[N+](=O)[O-]

solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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